Quinoline, 2-[2-(4-methylphenyl)ethenyl]-
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Overview
Description
Quinoline, 2-[2-(4-methylphenyl)ethenyl]- is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline itself is known for its presence in coal tar and its use in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-[2-(4-methylphenyl)ethenyl]- can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of o-aminobenzaldehyde with acetaldehyde in the presence of an alkali .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale versions of these synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-[2-(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like peracetic acid to form quinoline-N-oxide.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Peracetic acid, alkaline potassium permanganate.
Reduction: Hydrogen gas with platinum or palladium catalysts.
Substitution: Fuming nitric acid, sulfuric acid, alkyl halides.
Major Products
Oxidation: Quinoline-N-oxide.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline derivatives, alkylquinolines.
Scientific Research Applications
Quinoline, 2-[2-(4-methylphenyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Quinoline, 2-[2-(4-methylphenyl)ethenyl]- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microorganisms . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Quinoline, 2-[2-(4-methylphenyl)ethenyl]- can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-N-oxide: An oxidized form with different reactivity.
Tetrahydroquinoline: A reduced form with distinct chemical properties.
Uniqueness
Conclusion
Quinoline, 2-[2-(4-methylphenyl)ethenyl]- is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and application in various scientific domains.
Properties
CAS No. |
58702-62-8 |
---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15N/c1-14-6-8-15(9-7-14)10-12-17-13-11-16-4-2-3-5-18(16)19-17/h2-13H,1H3 |
InChI Key |
MOXMLJIFOABOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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